molecular formula C12H11NO4S B13803462 5-Amino-2-phenoxybenzenesulphonic acid CAS No. 6375-07-1

5-Amino-2-phenoxybenzenesulphonic acid

Cat. No.: B13803462
CAS No.: 6375-07-1
M. Wt: 265.29 g/mol
InChI Key: HMZGLFZBAKZORS-UHFFFAOYSA-N
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Description

Historical Context of Sulfonated Aromatic Amines in Chemical Science

The history of sulfonated aromatic amines is intrinsically linked to the rise of the synthetic dye industry in the 19th century. The process of aromatic sulfonation, an electrophilic aromatic substitution that replaces a hydrogen atom on an arene with a sulfonic acid group (–SO₃H), became a cornerstone of industrial organic chemistry. wikipedia.orgchemicalbook.com The introduction of the sulfonic acid group into aromatic amines, such as aniline (B41778), was a pivotal development. This modification rendered the resulting dye molecules soluble in water, a critical property for their application in dyeing textiles. britannica.com

Early manufacturing methods for compounds like sulphanilic and naphthionic acids included the "baking process," where the acid sulphate salts of aromatic amines were heated to induce sulfonation. google.com Another classic named reaction is the Piria reaction, first described in 1851, where nitrobenzene (B124822) is treated with a metal bisulfite, resulting in a combined nitro group reduction and sulfonation to form an aminosulfonic acid. wikipedia.org These foundational processes paved the way for the creation of a vast array of water-soluble dyes and other important chemical intermediates. wikipedia.orgbritannica.com

Structural Classification and Nomenclature of 5-Amino-2-phenoxybenzenesulphonic Acid within the Benzenesulphonic Acid Family

This compound belongs to the family of benzenesulfonic acids, which are organic compounds containing a sulfonic acid group attached to a benzene (B151609) ring. hmdb.canih.gov The structure of this specific compound is characterized by a central benzene ring substituted with three distinct functional groups:

An amino group (-NH₂) at position 5.

A phenoxy group (-OC₆H₅) at position 2.

A sulphonic acid group (-SO₃H) at position 1.

The systematic IUPAC name for this compound is 5-amino-2-phenoxybenzenesulfonic acid . Its structure is a complex derivative within the aryl aminosulfonic acid class, distinguished by the ether linkage to a second phenyl group (the phenoxy substituent). This complexity influences its chemical properties and potential applications.

Significance and Research Trajectories for Complex Aryl Amino Sulfonic Acid Systems

Aryl aminosulfonic acids are of significant industrial importance, primarily serving as key intermediates in the manufacturing of a wide range of products. wikipedia.orggoogle.com Their most prominent role is in the synthesis of azo dyes, where the amino group can be diazotized and coupled to form chromophores, while the sulfonic acid group ensures water solubility. researchgate.netsciencepublishinggroup.com They are also foundational in the production of fluorescent whitening agents, which are used extensively in the paper and textile industries, as well as in detergents. google.comgoogle.comchemicalpapers.com

Beyond dyes, these compounds are precursors in the pharmaceutical industry, notably for the synthesis of sulfa drugs. wikipedia.orggoogle.com Modern research continues to explore new applications. For instance, aryl sulfonic acids are investigated as effective catalysts in various chemical reactions, including hydrolysis. capitalresin.com Research also extends to creating novel materials, such as functionalized fluorescent dyes and specialty polymers, leveraging the unique chemical reactivity of the amino and sulfonic acid groups. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6375-07-1

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

5-amino-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H11NO4S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h1-8H,13H2,(H,14,15,16)

InChI Key

HMZGLFZBAKZORS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Phenoxybenzenesulphonic Acid

Precursor Synthesis and Functional Group Introduction Strategies

The foundational approach to synthesizing 5-Amino-2-phenoxybenzenesulphonic acid involves a logical sequence of reactions: formation of the core phenoxybenzene structure, introduction of the sulfonic acid group, nitration to install a precursor to the amine, and finally, reduction of the nitro group.

The creation of the diaryl ether linkage is the initial step in the synthesis. This is typically achieved through cross-coupling reactions where a phenol (B47542) is reacted with an aryl halide. The Ullmann condensation is a classic method for this transformation, traditionally involving the reaction of an alkali metal phenoxide with an aryl halide in the presence of a copper catalyst at elevated temperatures. google.com Modern iterations of the Ullmann-type synthesis have seen significant improvements, allowing for milder reaction conditions through the use of various ligands and copper sources like copper(I) oxide. google.comaakash.ac.in These advancements have broadened the substrate scope, accommodating even sterically hindered partners. aakash.ac.in

An alternative and often more versatile approach is the Buchwald-Hartwig amination, which has been extended to the formation of C-O bonds for diaryl ether synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a powerful method for linking phenols and aryl halides, often with high efficiency and functional group tolerance. youtube.com

Once the phenoxybenzene scaffold is in place, the sulfonic acid group is introduced via electrophilic aromatic substitution. The sulfonation of phenoxybenzene is a key step that dictates the substitution pattern of the final product. The phenoxy group (-OPh) is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. libretexts.orgorganicchemistrytutor.com This means that electrophiles will preferentially attack the positions ortho (2- and 6-) and para (4-) to the phenoxy group.

The sulfonation is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄) or concentrated sulfuric acid. libretexts.orglibretexts.org The electrophile in this reaction is either SO₃ or its protonated form, ⁺SO₃H. libretexts.org The reaction of phenoxybenzene with these reagents leads to a mixture of 2-phenoxybenzenesulphonic acid and 4-phenoxybenzenesulphonic acid. The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific sulfonating agent used. To obtain the desired 2-substituted isomer, separation from the para-isomer is often necessary.

Direct amination of the 2-phenoxybenzenesulphonic acid scaffold to introduce an amino group at the 5-position is synthetically challenging due to the difficulty in controlling the regioselectivity. A more reliable and widely practiced strategy is to introduce a nitro group at the desired position, which can then be cleanly reduced to the corresponding amino group.

The nitration of 2-phenoxybenzenesulphonic acid is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The phenoxy group is an ortho-, para-director, while the sulfonic acid group is a deactivating, meta-director. aakash.ac.in The positions on the ring are influenced as follows:

Phenoxy group (at C1): Directs incoming electrophiles to positions 2, 4, and 6. Since position 2 is already occupied, it directs towards positions 4 and 6.

Sulfonic acid group (at C2): Directs incoming electrophiles to positions 4 and 6 (meta to itself).

In this case, both groups direct towards the same positions (4 and 6). However, considering the substitution pattern required for the final product (amino group at position 5), a different precursor strategy is often employed. A common approach involves the nitration of a suitable phenoxybenzene derivative prior to sulfonation. For instance, the nitration of a precursor could be followed by sulfonation, where the directing effects of the phenoxy and nitro groups would determine the position of the sulfonic acid moiety. A plausible route involves the nitration of 2-phenoxybenzenesulphonic acid where the sulfonic acid group directs meta (to positions 3 and 5) and the phenoxy group directs ortho and para (to positions 4 and 6). The position 5 is meta to the sulfonic acid group, making it a potential site for nitration.

Following the successful nitration to yield 5-nitro-2-phenoxybenzenesulphonic acid, the final step in this sequence is the reduction of the nitro group to an amine, which is discussed in section 2.2.2.

Advanced Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry relies heavily on catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of this compound benefits from such advancements, particularly in the formation of the phenoxy linkage and the reduction of the nitro precursor.

As introduced in section 2.1.1, metal-catalyzed reactions are central to the formation of the phenoxybenzene core. Both copper- and palladium-based catalytic systems have been extensively developed for this purpose.

The Ullmann condensation has evolved from using stoichiometric copper powder at high temperatures to catalytic systems that operate under much milder conditions. aakash.ac.inlibretexts.org The use of ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various amino acids can significantly accelerate the reaction and improve yields. youtube.com

The Buchwald-Hartwig ether synthesis represents a major advancement in C-O bond formation. wikipedia.org This reaction typically employs a palladium(0) precatalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand. scbt.com The choice of ligand is critical to the success of the reaction and can be tailored to the specific substrates. scbt.com

ReactionCatalyst SystemTypical ConditionsAdvantages
Ullmann CondensationCuI or Cu₂O with ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine)Base (e.g., Cs₂CO₃, K₂CO₃), Solvent (e.g., DMF, Toluene), 80-140 °CCost-effective metal catalyst, improved conditions with modern ligands. aakash.ac.inyoutube.com
Buchwald-Hartwig Ether SynthesisPd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos, BINAP)Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane), 80-110 °CHigh efficiency, broad substrate scope, excellent functional group tolerance. wikipedia.orgyoutube.com

The final key transformation is the reduction of the nitro group of the 5-nitro-2-phenoxybenzenesulphonic acid precursor to the desired 5-amino group. This reduction must be chemoselective, leaving the sulfonic acid group and the diaryl ether linkage intact. A wide variety of methods are available for the reduction of aromatic nitro compounds.

Catalytic hydrogenation is a common and clean method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method is often highly efficient and produces water as the only byproduct.

Metal-based reductions in acidic or neutral media are also widely used. Reagents such as iron powder in acetic acid or hydrochloric acid, tin(II) chloride (SnCl₂) in hydrochloric acid, and zinc dust are effective for this transformation. These methods are often tolerant of other functional groups. Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used and are known for their chemoselectivity, sometimes allowing for the selective reduction of one nitro group in the presence of another.

The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the sulfonic acid group, although this is generally a robust functional group under many reducing conditions.

MethodReagent/CatalystTypical ConditionsKey Features
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelSolvent (e.g., Ethanol, Ethyl Acetate), RT - 80 °C, 1-50 atm H₂Clean reaction with high yields, water as byproduct.
Metal/Acid ReductionFe/HCl or Fe/AcOH; SnCl₂/HCl; Zn/AcOHAqueous or alcoholic solvents, often with heatingCost-effective, good functional group tolerance.
Sulfide-based ReductionNa₂S, (NH₄)₂S, or Na₂S₂O₄Aqueous or alcoholic solution, often with heatingGood chemoselectivity, particularly for partial reduction of dinitro compounds.

Green Chemistry Principles in Synthetic Route Development

The contemporary synthesis of this compound is increasingly guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. This involves the development of novel reaction pathways that prioritize the use of less hazardous substances, improve energy efficiency, and minimize waste generation. Key areas of focus include the implementation of solvent-free or low-solvent reaction systems and the utilization of reusable and sustainable catalysts.

Solvent-Free or Low-Solvent Reaction Systems

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks. In the context of synthesizing this compound and its precursors, research is being directed towards solvent-free or low-solvent alternatives.

One plausible synthetic route to this compound involves the sulfonation of 4-phenoxyaniline. Conventional sulfonation methods often employ concentrated sulfuric acid or oleum, which act as both reactant and solvent. While effective, this approach generates significant acidic waste. Green alternatives explore solid-state reactions or the use of a minimal amount of a high-boiling, recyclable solvent. For instance, mechanochemical methods, where mechanical energy is used to initiate reactions in the absence of a solvent, are being investigated for various organic transformations and could be applicable to the sulfonation step.

Another key reaction in a potential synthesis is the Ullmann condensation to form the phenoxy ether linkage. Historically, this reaction requires high-boiling polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are now considered substances of very high concern. Modern approaches focus on ligand-assisted copper-catalyzed reactions that can proceed in more environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions.

Table 1: Comparison of Traditional and Green Solvents in Key Synthetic Steps

Synthetic StepTraditional SolventGreen Alternative(s)Advantages of Green Alternative(s)
SulfonationConcentrated H₂SO₄/OleumSolvent-free (mechanochemistry), Ionic LiquidsReduced acidic waste, potential for catalyst recycling, lower energy consumption.
Ullmann CondensationDMF, NMP, Nitrobenzene (B124822)Water, Polyethylene Glycol (PEG), Solvent-freeReduced toxicity, improved safety profile, easier product isolation.

Catalyst Reuse and Sustainability Considerations

The development of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. In the synthesis of this compound, catalytic strategies can be applied to several steps.

For the sulfonation of the aromatic ring, solid acid catalysts are a promising alternative to corrosive and hazardous liquid acids. Materials such as sulfated zirconia, zeolites, or functionalized silica (B1680970) can effectively catalyze sulfonation and can be recovered by simple filtration. The reusability of these catalysts over multiple reaction cycles is a key metric of their sustainability.

In the Ullmann condensation, traditional methods often use stoichiometric amounts of copper. Modern catalytic systems employ only a small amount of a copper catalyst, often in combination with a ligand to improve its efficiency. Research into immobilizing these copper catalysts on solid supports is an active area. This not only facilitates catalyst recovery and reuse but can also prevent contamination of the final product with residual metal.

Table 2: Examples of Reusable Catalysts in Aromatic Synthesis

Reaction TypeCatalystSupport MaterialKey Advantages
SulfonationSulfated Zirconia-High acidity, thermal stability, reusability.
SulfonationZeolites-Shape selectivity, tunable acidity.
Ullmann CondensationCopper NanoparticlesSilica, AluminaHigh surface area, easy separation, potential for reuse.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Recrystallization is a primary technique for the purification of solid organic compounds. For this compound and its intermediates, the choice of solvent is crucial. Due to the ionic nature of the sulfonic acid group, water is often a suitable solvent for recrystallization. The solubility can be manipulated by adjusting the pH. For instance, the compound may be more soluble in alkaline or acidic solutions and can be precipitated by neutralizing the solution to its isoelectric point, where it has minimum solubility. This technique is effective for removing impurities with different solubility profiles.

Chromatographic methods are employed when recrystallization is insufficient to achieve the desired purity, particularly for separating closely related isomers. For ionic compounds like aminobenzenesulfonic acids, traditional normal-phase silica gel chromatography can be challenging due to strong interactions. Reversed-phase chromatography, using a non-polar stationary phase and a polar mobile phase (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile), is generally more effective. The addition of buffers to the mobile phase can control the ionization state of the analyte and improve separation.

Ion-exchange chromatography is another powerful technique for purifying compounds with acidic or basic groups. Anion-exchange chromatography can be used to bind the negatively charged sulfonate group, allowing neutral and cationic impurities to be washed away. The desired product can then be eluted by changing the pH or increasing the ionic strength of the eluent.

For the removal of inorganic salts, which may be byproducts of the synthesis, techniques such as diafiltration or electrodialysis can be employed on an industrial scale, offering a more sustainable alternative to repeated recrystallizations that consume large amounts of solvent.

The isolation of the final product and intermediates typically involves filtration followed by drying . The choice of drying method (e.g., air drying, vacuum drying) depends on the thermal stability of the compound.

Chemical Reactivity and Derivatization of 5 Amino 2 Phenoxybenzenesulphonic Acid

Reactions Involving the Amino Group

The primary amino group attached to the benzene (B151609) ring is a versatile handle for numerous organic reactions. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity.

Acylation and Amidation Reactions for Advanced Materials Precursors

The amino group of 5-Amino-2-phenoxybenzenesulphonic acid readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form stable amide linkages. organic-chemistry.org This reaction is fundamental in synthesizing precursors for advanced polymers and materials. For instance, reaction with diacyl chlorides can lead to the formation of polyamides. The properties of these resulting materials can be tailored by the choice of the acylating agent. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the acid byproduct. organic-chemistry.orgnih.gov The resulting N-acylated derivatives often exhibit different solubility profiles and thermal properties compared to the parent molecule.

Acylating AgentProduct ClassPotential Application
Acetyl ChlorideN-acetyl derivativeIntermediate for pharmaceuticals and dyes
Benzoyl ChlorideN-benzoyl derivativeUV stabilizer precursor, specialty chemical
Terephthaloyl chloridePolyamideHigh-performance polymer, membrane material
Acetic AnhydrideN-acetyl derivativeIntermediate for further synthesis

Diazotization and Subsequent Transformations

One of the most significant reactions of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). unb.ca The amino group of this compound is converted into a highly reactive diazonium salt.

This diazonium salt is a valuable intermediate that can undergo various subsequent transformations, most notably azo coupling. wikipedia.org In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or an aniline (B41778), to form an azo compound. wikipedia.orgnih.gov These azo compounds are characterized by the -N=N- linkage, which acts as a chromophore, imparting vivid colors to the molecules. youtube.com Consequently, this reaction sequence is a cornerstone of the synthetic dye industry. researchgate.net The specific color of the resulting azo dye depends on the chemical structure of both the diazonium salt and the coupling component. nih.govyoutube.com

Coupling ComponentResulting Azo Dye Color (Typical)Chemical Class of Dye
PhenolYellow-OrangeHydroxyazo compound
AnilineYellowAminoazo compound
β-NaphtholOrange-RedNaphthol azo dye
N,N-DimethylanilineYellow to RedAminoazo compound

Condensation Reactions with Carbonyl Compounds

The primary amino group can also react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.net This reaction typically occurs under acid or base catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the C=N double bond in the Schiff base extends the conjugation of the aromatic system, which can influence the molecule's optical and electronic properties. Schiff bases derived from this compound are of interest as potential ligands for metal complexes and as intermediates in the synthesis of more complex heterocyclic systems.

Carbonyl CompoundProduct Name (Systematic)Product Class
Benzaldehyde5-((Benzylidene)amino)-2-phenoxybenzenesulphonic acidSchiff Base (Imine)
Salicylaldehyde5-(((2-Hydroxyphenyl)methylene)amino)-2-phenoxybenzenesulphonic acidSchiff Base (Imine)
Acetone5-((Propan-2-ylidene)amino)-2-phenoxybenzenesulphonic acidSchiff Base (Imine)
Cyclohexanone5-((Cyclohexylidene)amino)-2-phenoxybenzenesulphonic acidSchiff Base (Imine)

Transformations at the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts specific solubility characteristics to the molecule and serves as a site for further chemical modification.

Salt Formation and Esterification for Solubility Modification

As a strong acid, the sulfonic acid group readily reacts with bases (e.g., sodium hydroxide, potassium carbonate) to form sulfonate salts. This conversion significantly increases the aqueous solubility of the compound, a property that is crucial for its application in aqueous systems, such as in the dyeing industry. The formation of salts with various amino acids has also been explored as a method to modify the physicochemical properties of drug molecules. nih.gov

Esterification of the sulfonic acid group to form sulfonate esters is another important transformation. This can be achieved by reacting the sulfonic acid or its corresponding sulfonyl chloride with an alcohol. google.com Unlike the highly water-soluble sulfonate salts, sulfonate esters are generally less polar and more soluble in organic solvents. This modification allows for the use of the molecule in non-aqueous environments and as an intermediate in organic synthesis.

ReagentReaction TypeProduct ClassEffect on Solubility
Sodium Hydroxide (NaOH)Salt FormationSodium Sulfonate SaltIncreases water solubility
Ammonia (NH₃)Salt FormationAmmonium (B1175870) Sulfonate SaltIncreases water solubility
Methanol (B129727) (CH₃OH)EsterificationMethyl Sulfonate EsterIncreases organic solvent solubility
Ethanol (C₂H₅OH)EsterificationEthyl Sulfonate EsterIncreases organic solvent solubility

Sulfonyl Chloride Formation and Derivatives Synthesis

The sulfonic acid group can be converted into a more reactive sulfonyl chloride (-SO₂Cl) group by treatment with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comgoogle.com 5-Amino-2-phenoxybenzenesulphonyl chloride is a key synthetic intermediate. The highly electrophilic nature of the sulfonyl chloride allows it to react readily with a variety of nucleophiles.

For example, reaction with primary or secondary amines yields sulfonamides, while reaction with alcohols produces sulfonate esters. rsc.org This pathway provides a versatile route to a wide range of derivatives. The synthesis of sulfonamides is particularly significant, as this functional group is a well-known pharmacophore found in many therapeutic agents.

NucleophileDerivative ClassGeneral Structure of Product
Ammonia (NH₃)Sulfonamide (primary)R-SO₂NH₂
Aniline (C₆H₅NH₂)Sulfonamide (secondary)R-SO₂NH-C₆H₅
Methanol (CH₃OH)Sulfonate EsterR-SO₂OCH₃
Phenol (C₆H₅OH)Sulfonate EsterR-SO₂O-C₆H₅

Reactivity of the Phenoxy Group

The phenoxy group, an aromatic ether linkage, presents two primary sites for chemical transformation: the ether bond itself and the attached phenyl ring. The reactivity of this moiety is significantly influenced by the electronic effects of the ether oxygen.

Cleavage Reactions of the Ether Linkage

The ether linkage in diaryl ethers like this compound is notably stable and resistant to cleavage due to the strength of the sp² C-O bonds. wikipedia.org Cleavage of such bonds is uncommon and typically requires harsh reaction conditions with specialized reagents. wikipedia.org

Generally, ether cleavage is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed. youtube.commasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a better leaving group. masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack by the halide anion. masterorganicchemistry.com

However, in the case of a diaryl ether, the subsequent nucleophilic substitution step is disfavored. A nucleophilic attack on an aromatic ring carbon does not readily occur via standard SN1 or SN2 pathways. masterorganicchemistry.comlibretexts.org Consequently, diaryl ethers are generally considered non-reactive towards cleavage by acids like HI or HBr under typical conditions. libretexts.org Achieving cleavage would necessitate extreme conditions that are more likely to degrade the molecule than to produce a clean reaction.

Table 1: Theoretical Reagents for Ether Linkage Cleavage This table outlines standard ether cleavage reagents and their expected reactivity with this compound based on general principles.

ReagentReaction TypeExpected Outcome
HBr (conc.) / HeatAcidic CleavageNo reaction expected under standard conditions. libretexts.org
HI (conc.) / HeatAcidic CleavageNo reaction expected under standard conditions. libretexts.org
BBr₃ (Lewis Acid)Lewis Acid CleavagePotential for cleavage under forcing conditions, but likely unselective.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring is susceptible to electrophilic aromatic substitution. The ether oxygen is an activating group, donating electron density to the aromatic ring through resonance. This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu The oxygen atom is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2', C6') and para (C4') to the ether linkage. libretexts.org

A two-step mechanism is proposed for these reactions. msu.edu In the first, rate-determining step, the electrophile attacks the π-electron system of the phenoxy ring to form a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. libretexts.orgmsu.edu In the second, fast step, a proton is lost from this intermediate to restore the aromaticity of the ring, yielding the substituted product. msu.edu

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. msu.edu Given the directing effect of the ether oxygen, substitution on the phenoxy ring of this compound would yield a mixture of ortho- and para-substituted products, with the para product often favored due to reduced steric hindrance.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenoxy Ring This table summarizes common electrophilic substitution reactions and the predicted major substitution patterns on the terminal phenoxy ring.

ReactionReagentsElectrophilePredicted Major Products
BrominationBr₂ / FeBr₃Br⁺2-(4-Bromophenoxy)-5-aminobenzenesulphonic acid
NitrationHNO₃ / H₂SO₄NO₂⁺5-Amino-2-(4-nitrophenoxy)benzenesulphonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺5-Amino-2-(4-acylphenoxy)benzenesulphonic acid

Multi-functional Group Interactions and Tandem Reactions

The presence of three distinct functional groups—an amino group (-NH₂), a sulphonic acid group (-SO₃H), and a phenoxy ether—on the same benzene ring creates the potential for complex interactions and tandem reactions. The reactivity of one group can be significantly modified by the presence of the others.

This acid-base interplay has profound implications for the molecule's reactivity. For instance, under the strongly acidic conditions required for nitration, the amino group will exist in its protonated ammonium form (-NH₃⁺). This group is a powerful deactivating, meta-directing group, which contrasts sharply with the activating, ortho, para-directing nature of the neutral amino group. This change would drastically alter the reactivity and regioselectivity of any electrophilic substitution on the first ring.

Tandem reactions, where a sequence of reactions occurs in a single pot, could potentially be designed. For example, diazotization of the primary amino group with nitrous acid (HNO₂) would form a highly reactive diazonium salt. This intermediate could then be subjected to various subsequent reactions. While intermolecular reactions (e.g., Sandmeyer reactions) are common for diazonium salts, the potential for an intramolecular reaction, such as cyclization involving the phenoxy ring, could be explored, although it may be sterically challenging.

Functional Group 1Functional Group 2Type of InteractionConsequence
Amino (-NH₂)Sulphonic Acid (-SO₃H)Acid-BaseFormation of a zwitterion, altering solubility and electronic properties.
Amino (-NH₂)Phenoxy GroupElectronicThe amino group's electronic state (NH₂ vs. NH₃⁺) influences the overall activation/deactivation of the molecule towards electrophiles.
Diazonium Salt (from -NH₂)Phenoxy RingTandem ReactionPotential for intramolecular cyclization reactions following diazotization.

Advanced Analytical Techniques for Structural Elucidation and Quantification of 5 Amino 2 Phenoxybenzenesulphonic Acid

Spectroscopic Characterization Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the structural analysis of chemical compounds. For 5-Amino-2-phenoxybenzenesulphonic acid, a multi-faceted spectroscopic approach is employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the structure of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the two aromatic rings. The protons on the substituted benzenesulphonic acid ring would likely appear as a set of coupled multiplets, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing sulphonic acid and phenoxy groups. The protons of the phenoxy group would also present as multiplets in the aromatic region of the spectrum. The protons of the amino group (NH₂) may appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atoms directly attached to the sulphonic acid group, the ether oxygen, and the amino group would exhibit characteristic chemical shifts. The remaining aromatic carbons would also have specific resonances, allowing for a complete assignment of the carbon skeleton.

Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 4.1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (Benzenesulphonic acid ring) 6.8 - 7.5 m 7.0 - 9.0
Aromatic H (Phenoxy ring) 7.0 - 7.4 m 7.0 - 8.5
Amino (NH₂) 4.5 - 5.5 br s -

m = multiplet, br s = broad singlet

Table 4.2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-SO₃H 145 - 155
C-O (phenoxy) 150 - 160
C-NH₂ 140 - 150
Aromatic C-H (Benzenesulphonic acid ring) 110 - 130
Aromatic C-H (Phenoxy ring) 115 - 135
Aromatic C (quaternary) 125 - 160

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming its molecular weight and providing structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques that can be employed. Under EI conditions, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond, loss of the sulphonic acid group (as SO₃ or HSO₃), and fragmentation of the aromatic rings. The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure.

Table 4.3: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
265 [M]⁺ (Molecular Ion)
184 [M - SO₃]⁺
170 [M - C₆H₅O]⁺
93 [C₆H₅NH₂]⁺
77 [C₆H₅]⁺

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the sulphonic acid group would be a very broad band, often overlapping with the C-H stretches. The S=O stretching vibrations of the sulphonic acid group would result in strong absorptions around 1030-1060 cm⁻¹ and 1170-1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. For this compound, Raman spectroscopy would be effective in identifying the symmetric stretching of the aromatic rings and the S=O bonds.

Table 4.4: Characteristic IR and Raman Bands for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 3300 - 3500
O-H Stretch (Sulphonic Acid) 2500 - 3300 (broad) Weak or not observed
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
S=O Stretch (Sulphonic Acid) 1030 - 1060, 1170 - 1200 1030 - 1060
C-O-C Stretch (Ether) 1200 - 1275 Present

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The aromatic rings in this compound act as chromophores, absorbing UV light to promote electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. The positions and intensities of these bands are influenced by the substituents on the aromatic rings. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The solvent used can also influence the spectrum due to solvatochromic effects.

Table 4.5: Expected UV-Vis Absorption Maxima for this compound

Solvent λmax 1 (nm) λmax 2 (nm)
Methanol (B129727) ~230 ~280
Water ~225 ~275

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For a polar and ionic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable.

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For sulfonated aromatic amines, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier (e.g., formic acid or phosphoric acid) to control the ionization of the sulphonic acid and amino groups, thereby improving peak shape and retention.

Advanced detection methods coupled with HPLC enhance the sensitivity and selectivity of the analysis. A Diode Array Detector (DAD) or a UV-Vis detector can be used to monitor the elution of the compound at its absorption maximum. For even greater specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data, allowing for highly confident identification and quantification.

Table 4.6: Exemplary HPLC Method Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm or MS (ESI positive/negative mode)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for the analysis of this compound in intricate mixtures due to its exceptional sensitivity and selectivity. The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a mass spectrometer allows for the physical separation of the target analyte from matrix components, followed by its unambiguous identification and quantification based on its mass-to-charge ratio (m/z).

For aromatic sulphonic acids, reversed-phase liquid chromatography is the most common separation strategy. A C18 stationary phase is typically employed to retain the molecule via hydrophobic interactions with its phenoxy and benzene ring structures. The mobile phase usually consists of a gradient mixture of an aqueous component (often containing a pH modifier like formic or acetic acid to ensure the consistent ionization of the analyte) and an organic solvent such as acetonitrile or methanol.

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds, as it is a soft ionization method suitable for polar, thermally labile molecules. epa.gov this compound can be ionized in either positive or negative mode. In negative ion mode, it readily deprotonates at the sulphonic acid group to form the [M-H]⁻ ion. In positive ion mode, protonation occurs at the amino group, yielding the [M+H]⁺ ion. Negative mode is often preferred for sulphonated compounds due to the high stability of the resulting anion.

For enhanced specificity and quantitative accuracy in complex samples like industrial effluents or reaction mixtures, tandem mass spectrometry (MS/MS) is employed. lcms.cz This is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this setup, the specific precursor ion ([M-H]⁻ or [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process drastically reduces background noise and minimizes interferences, allowing for detection at very low concentrations. nih.gov Sample preparation often involves a solid-phase extraction (SPE) step to remove interfering matrix components and concentrate the analyte prior to LC-MS analysis. researchgate.net

Below is a representative table of LC-MS/MS parameters that could be applied for the analysis of this compound, based on methods for structurally similar compounds. lcms.cznih.gov

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Condition
Chromatography System UHPLC
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode
Precursor Ion (Q1) m/z 264.0
Product Ion 1 (Q3) Dependent on fragmentation, e.g., m/z 80.0 (SO₃⁻)
Product Ion 2 (Q3) Dependent on fragmentation, e.g., m/z 184.0 ([M-H-SO₃]⁻)

| Collision Energy | Optimized for specific transitions |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a powerful alternative to LC for the analysis of charged species like this compound. CE methods separate analytes based on their differential migration rates in an electrolyte-filled capillary under the influence of a high-voltage electric field. The primary separation mechanism is based on the analyte's charge-to-size ratio, making it ideal for ionic compounds.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and is well-suited for separating aromatic sulphonates. semanticscholar.org In a typical CZE setup using an uncoated fused-silica capillary, the internal wall possesses negatively charged silanol (B1196071) groups at neutral or alkaline pH. This generates a strong electroosmotic flow (EOF) of the bulk buffer solution towards the cathode. As an anion, the deprotonated this compound has an electrophoretic mobility directed towards the anode, against the EOF. However, because the EOF is typically stronger than the electrophoretic mobility of small anions, the analyte will still migrate towards the cathode, but at a slower rate than neutral species or cations. Separation from other anions in a mixture occurs because each has a unique charge-to-size ratio and thus a different electrophoretic velocity. Simple buffers, such as sodium borate (B1201080) at a pH of around 9, are often effective for these separations. semanticscholar.org

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can also be used. nih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration. helixchrom.com This forms micelles that act as a pseudo-stationary phase. While the analyte still separates based on its electrophoretic mobility in the aqueous phase, it can also partition into the hydrophobic core of the micelles. nih.gov This dual separation mechanism allows for the separation of both charged and neutral compounds and can provide unique selectivity for isomers or closely related structures that may be difficult to resolve by CZE alone.

Computational and Theoretical Investigations of 5 Amino 2 Phenoxybenzenesulphonic Acid

Potential Avenues for Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity of a molecule.

Prospective Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. rasayanjournal.co.in A hypothetical DFT study on 5-Amino-2-phenoxybenzenesulphonic acid, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would aim to optimize the molecule's ground state geometry. researchgate.net This would yield crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and not based on actual published research.)

Parameter Predicted Value
Total Energy (Hartree) -1125.456
Dipole Moment (Debye) 4.87
HOMO Energy (eV) -5.98
LUMO Energy (eV) -1.23

Prospective Molecular Orbital Analysis and Charge Distribution

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity. rasayanjournal.co.in For this compound, the HOMO would likely be localized on the electron-rich amino and phenoxy groups, indicating these are probable sites for electrophilic attack. Conversely, the LUMO might be distributed across the sulphonic acid group and the benzene (B151609) ring, suggesting susceptibility to nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Future Directions in Reaction Mechanism Studies and Transition State Analysis

Computational methods can be employed to map out the energetic landscapes of chemical reactions, providing insights into reaction feasibility and selectivity.

Hypothetical Computational Pathways for Key Synthetic Steps

The synthesis of this compound likely involves steps such as the sulfonation of an aniline (B41778) derivative. Computational studies could model the reaction mechanism, for instance, by locating the transition state for the electrophilic aromatic substitution by SO₃. This would involve calculating the activation energy barrier, which determines the reaction rate. A similar approach has been used to study the esterification mechanism of benzenesulfonic acid. rsc.org

Predicting Regio- and Stereoselectivity in Chemical Transformations

The substituents on the benzene ring (amino, phenoxy, and sulphonic acid groups) direct the position of further chemical reactions. DFT calculations of local reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices, could predict the most likely sites for subsequent reactions, thereby explaining the regioselectivity.

Prospective Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are suited for exploring the dynamic behavior of molecules and their interactions with their environment over time.

An MD simulation of this compound in an aqueous solution could reveal its hydration structure and the nature of hydrogen bonding between the sulphonic acid and amino groups with water molecules. Such simulations are crucial for understanding the behavior of sulfonated aromatic amines in solution. researchgate.net Furthermore, conformational analysis via MD could identify the most stable spatial arrangements of the phenoxy group relative to the rest of the molecule, which is critical for understanding its interactions with other molecules, such as in biological systems or material interfaces.

Structure-Property Relationship (SPR) Modeling for Analogues and Derivatives

Computational and theoretical chemistry provides powerful tools for understanding how the chemical structure of a molecule influences its properties and biological activity. Structure-Property Relationship (SPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are modeling approaches that seek to establish mathematical relationships between the molecular structure of a series of compounds and their physicochemical properties or biological activities. For analogues and derivatives of this compound, these models can be instrumental in predicting the behavior of novel compounds, thereby guiding the synthesis of molecules with desired characteristics.

The fundamental principle of SPR/QSAR is that the properties of a chemical are a function of its molecular structure. By systematically modifying the structure of this compound and observing the corresponding changes in a specific property, a predictive model can be developed. These models are typically represented by an equation of the form:

Property/Activity = f(Molecular Descriptors)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing sulphonic acid group (-SO3H) significantly influences the electronic distribution in the this compound backbone.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Modifications to the phenoxy group, for example, by introducing substituents, would alter the steric profile of the molecule.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for processes like membrane permeation and binding to hydrophobic pockets of proteins. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

To illustrate the application of SPR modeling, consider a hypothetical series of derivatives of this compound where the phenoxy ring is substituted at the para-position with different functional groups. A study might aim to correlate these structural changes with a specific biological activity, such as inhibitory potency against a particular enzyme (expressed as IC50).

Table 1: Hypothetical Data for SPR Modeling of this compound Derivatives

DerivativeSubstituent (R)logPElectronic Parameter (Hammett's σ)Steric Parameter (Molar Refractivity)Biological Activity (log(1/IC50))
1 -H3.50.001.034.5
2 -Cl4.20.236.035.1
3 -CH34.0-0.175.654.8
4 -OCH33.4-0.277.874.9
5 -NO23.30.787.365.8

From such a dataset, a QSAR model could be developed using statistical methods like multiple linear regression (MLR). A potential, albeit simplified, QSAR equation might look like:

log(1/IC50) = k1(logP) + k2(σ) + k3(Molar Refractivity) + C

Where k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. Such a model could reveal, for example, that biological activity increases with increasing hydrophobicity and the presence of electron-withdrawing groups, while being less dependent on steric factors. These insights are invaluable for the rational design of new, more potent analogues. For example, similar QSAR studies on 2-phenoxy-N-substituted acetamide (B32628) analogues have demonstrated the importance of specific descriptors in predicting their inhibitory activities. nih.gov

Furthermore, the structural features of sulphonamides themselves have been extensively studied in the context of structure-activity relationships. For instance, the amino group and the sulphonic acid group are known to be critical for the activity of many sulphonamide-based drugs. youtube.com The relative positions of these groups on the aromatic ring, as in this compound, are expected to play a significant role in determining the molecule's interaction with biological targets.

In silico modeling, therefore, offers a predictive framework to explore the chemical space around this compound. By correlating structural descriptors with experimental data, researchers can prioritize the synthesis of the most promising derivatives, saving time and resources in the discovery of new molecules with tailored properties.

Role in Material Science and Polymer Chemistry

The distinct molecular architecture of this compound, featuring both reactive sites for polymerization and functional groups that can influence material properties, positions it as a significant component in the development of advanced materials.

Monomer for Functional Polymer Synthesis (e.g., polyamides, polyimides)

The primary amino group of this compound allows it to serve as a monomer in the synthesis of functional polymers such as polyamides and polyimides. The incorporation of the phenoxy and sulphonic acid groups into the polymer backbone can introduce desirable properties like improved thermal stability, solubility, and specific functionalities.

In the synthesis of polyamides , the amino group can react with dicarboxylic acids or their derivatives through a polycondensation reaction. While direct studies on this compound for this purpose are not extensively documented in publicly available literature, the principles of polyamide synthesis support its potential use. Aromatic polyamides, or aramids, are known for their high-temperature stability and mechanical strength. The inclusion of flexible ether linkages, like the phenoxy group, can enhance the solubility and processability of these typically rigid polymers. The sulphonic acid group can further increase solubility in polar organic solvents and can also be used to create polymers with ion-exchange capabilities.

For polyimides , which are celebrated for their exceptional thermal and chemical resistance, this compound can act as a diamine monomer substitute or additive. The synthesis typically involves a two-step process starting with the reaction of a diamine with a dianhydride to form a poly(amic acid), which is then thermally or chemically converted to the final polyimide. Polyimides derived from monomers containing benzoxazole (B165842) units, which share structural similarities with the phenoxybenzene moiety, have demonstrated excellent thermal stability, with decomposition temperatures often exceeding 530°C in a nitrogen atmosphere. researchgate.net The resulting poly(amic acid)s from such syntheses have shown inherent viscosities in the range of 0.86 to 2.18 dL/g, indicating the formation of high molecular weight polymers that can be cast into flexible films. researchgate.net

Table 1: Potential Impact of Functional Groups of this compound on Polymer Properties

Functional Group Potential Effect on Polyamide/Polyimide Properties
Amino Group (-NH₂) Primary reaction site for polymerization with dicarboxylic acids or dianhydrides.
Phenoxy Group (-O-Ph) Introduces flexibility into the polymer backbone, potentially improving solubility and processability.

| Sulphonic Acid Group (-SO₃H) | Enhances solubility in polar solvents and can introduce ion-exchange properties or serve as a site for further functionalization. |

Precursor for Advanced Dye and Pigment Molecules

Aromatic amines are fundamental building blocks in the synthesis of a vast array of synthetic dyes and pigments, particularly azo dyes. jbiochemtech.com Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most diverse group of commercial colorants. jbiochemtech.com The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. jbiochemtech.comresearchgate.net

This compound, with its primary amino group, is a suitable candidate for the diazotization reaction. The resulting diazonium salt can then be coupled with various aromatic compounds to produce a wide range of colors, including yellows, reds, oranges, and blues. The phenoxy and sulphonic acid groups on the benzene ring of the diazo component can influence the final color, as well as the solubility and fastness properties of the dye. The sulphonic acid group, in particular, imparts water solubility, which is a crucial characteristic for many textile dyeing applications. nih.gov Azo dyes are used extensively for dyeing materials such as paper, wool, and synthetic polyamide fibers. google.com

While specific azo dyes derived directly from this compound are not widely reported in readily accessible literature, the fundamental principles of azo dye chemistry strongly support its potential as a valuable precursor. For instance, related compounds like 5-amino-o-nitrobenzimidazol-2-one have been successfully diazotized and coupled to create pigments with high thermal stability (up to 350°C) and excellent light-fastness. academie-sciences.fr

Functionalization Agent for Nanomaterials (e.g., carbon nanotubes)

The functionalization of nanomaterials, such as carbon nanotubes (CNTs), is a critical step in harnessing their exceptional properties for various applications. google.com Covalent functionalization, in particular, allows for the stable attachment of molecules to the surface of CNTs, which can improve their dispersibility in solvents and polymer matrices, and introduce new functionalities. acs.org

Aromatic amines are commonly used for the functionalization of CNTs through the formation of diazonium salts, which then react with the CNT surface. researchgate.net The amino group of this compound can be converted to a diazonium salt, which can then covalently bond to the sidewalls of carbon nanotubes. This process attaches the phenoxybenzenesulphonic acid moiety to the CNT surface.

The attached sulphonic acid groups can significantly enhance the dispersibility of the functionalized CNTs in water and other polar solvents, which is a major challenge for pristine CNTs. orientjchem.org This improved dispersion is crucial for applications in composites, sensors, and biomedical devices. For example, the functionalization of multi-walled carbon nanotubes with 1-amino-2-naphthol-4-sulfonic acid, a structurally related sulfonated aromatic amine, has been shown to create a stable aqueous dispersion. orientjchem.org The presence of the phenoxy group can also be leveraged to improve the interaction of the functionalized CNTs with aromatic polymer matrices through π-stacking interactions. acs.org

Table 2: Research Findings on Functionalization of Nanomaterials with Aromatic Amines

Nanomaterial Functionalizing Agent (Example) Method Key Findings
Single-Walled Carbon Nanotubes 1,4-Benzenediamine Diazonium Reaction Successful attachment of phenyl amine groups, providing sites for further chemical reactions. researchgate.net

Potential as Surfactants and Detergents based on Amphiphilic Properties

Surfactants are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This dual nature allows them to reduce the surface tension between two liquids or between a liquid and a solid, making them effective as detergents, emulsifiers, and foaming agents. whiterose.ac.uk

This compound has the structural characteristics of an amphiphilic molecule. The phenoxybenzene part of the molecule is hydrophobic, while the amino and sulphonic acid groups are hydrophilic. This molecular structure suggests that it and its derivatives could function as surfactants. Amino acid-based surfactants are a class of biocompatible and biodegradable surfactants that have gained significant interest. academie-sciences.frwhiterose.ac.uk They are synthesized from renewable resources and can be tailored to have a wide range of properties. whiterose.ac.uk

The general structure of an amino acid-based surfactant consists of a hydrophobic tail (often a long alkyl chain) and a hydrophilic head group derived from an amino acid. academie-sciences.fr In the case of this compound, the phenoxybenzene moiety acts as the hydrophobic part, and the amino and sulphonic acid groups constitute the hydrophilic head. The presence of the strong sulphonic acid group would classify it as an anionic surfactant.

Advanced Intermediates in Chemical Synthesis (excluding direct pharmaceutical/biological activity beyond chemical structure)

In organic synthesis, a versatile building block is a molecule that contains multiple reactive sites, allowing it to be a starting point for the construction of a wide variety of more complex molecules. This compound fits this description well, possessing three distinct functional groups that can be selectively manipulated.

The amino group can undergo a wide range of reactions, including diazotization (as discussed for dye synthesis), acylation, alkylation, and formation of Schiff bases. These reactions are fundamental in building more complex molecular frameworks. For example, p-aminobenzoic acid (PABA), a simple aromatic amine, is a building block for a wide array of drugs and other functional molecules. nih.gov

The sulphonic acid group can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters. Sulfonamides, in particular, are a common structural motif in many biologically active compounds and functional materials. For instance, 2-methyl-5-aminobenzenesulfonamide is a key intermediate in the synthesis of certain tyrosine kinase inhibitors. google.com

The combination of these functional groups makes this compound a valuable intermediate for the synthesis of a diverse range of chemical entities for applications in agrochemicals, specialty polymers, and as ligands for metal complexes, beyond its direct use in the applications mentioned previously. Its utility lies in its ability to introduce a specific combination of functionalities into a target molecule in a single step.

Table of Compounds Mentioned

Common NameSystematic (IUPAC) NameMolecular Formula
5-Amino-2-phenoxybenzenesulphonic acid5-Amino-2-phenoxybenzenesulfonic acidC₁₂H₁₁NO₄S
Aniline (B41778)BenzenamineC₆H₇N
Benzenesulfonic acidBenzenesulfonic acidC₆H₆O₃S
Naphthionic acid4-Aminonaphthalene-1-sulfonic acidC₁₀H₉NO₃S
Nitrobenzene (B124822)NitrobenzeneC₆H₅NO₂
Sulfanilic acid4-Aminobenzenesulfonic acidC₆H₇NO₃S
2-Amino-5-phenoxybenzenesulphonic acid2-Amino-5-phenoxybenzenesulfonic acidC₁₂H₁₁NO₄S

Environmental Chemistry and Degradation Studies of Sulfonated Aromatics

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For sulfonated aromatic compounds such as 5-Amino-2-phenoxybenzenesulphonic acid, key abiotic pathways in environmental matrices include photolysis and hydrolysis. These processes are influenced by environmental factors like sunlight intensity, pH, and temperature.

Photolytic degradation is initiated by the absorption of light energy, which can lead to the cleavage of chemical bonds. The photocatalytic degradation of aromatic sulfonates has been demonstrated, often utilizing a semiconductor catalyst like titanium dioxide (TiO₂). unito.it The process is initiated by irradiating the semiconductor with light energy greater than its band-gap, which generates highly reactive electron/hole pairs. unito.it These pairs react with water and oxygen to form reactive oxygen species, such as hydroxyl radicals, that can attack the aromatic compound. unito.it

The degradation pathway for aromatic sulfonates typically involves an initial attack on the aromatic ring, leading to the formation of hydroxylated intermediates, such as polyhydroxybenzenes. unito.it Subsequent reactions lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic ions like sulfate (B86663). unito.it Studies on various naphthalene (B1677914) sulfonates have shown that the degradation rate tends to be inversely proportional to the degree of sulfonation. unito.it While specific photolytic studies on this compound are not detailed, it is expected to follow a similar degradation pattern involving oxidative attack on its aromatic rings.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Arylsulfonic acids, including this compound, can undergo hydrolytic desulfonation, which is the reverse reaction of aromatic sulfonation. wikipedia.orgwikipedia.org This reaction involves the cleavage of the carbon-sulfur bond, yielding the parent arene and sulfuric acid. wikipedia.orgwikipedia.org

The stability of arylsulfonic acids towards hydrolysis is generally high under typical environmental conditions. The reaction is reversible and is favored in dilute, hot aqueous acid, while sulfonation occurs in concentrated acidic conditions. wikipedia.org Benzenesulfonic acid, for instance, requires temperatures above 200°C to hydrolyze. wikipedia.org The presence of various substituents on the aromatic ring can influence the ease of hydrolysis. wikipedia.org For this compound, significant hydrolysis is not expected under neutral or alkaline pH conditions at ambient temperatures. The C-S bond is thermodynamically stable, contributing to the persistence of such compounds in the environment. scispace.com

Table 1: General Hydrolytic Stability of Arylsulfonic Acids

Condition Stability/Reaction Products
Dilute Hot Aqueous Acid Favors Hydrolysis (Desulfonation) Parent Arene + Sulfuric Acid
Concentrated Acid Favors Sulfonation Arylsulfonic Acid + Water
Neutral/Alkaline (Ambient Temp) Generally Stable No significant reaction

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. However, the presence of the sulfonate group often renders aromatic compounds more resistant to microbial attack. researchgate.net

The microbial degradation of sulfonated aromatics can proceed through desulfonation, where the sulfonate group is cleaved from the aromatic ring. Some bacteria are capable of utilizing organosulfonates as a sole source of sulfur for growth. nih.gov In these pathways, the carbon-sulfur bond is cleaved, often by oxygenases, releasing the sulfonate group as sulfite, which is then oxidized to sulfate. nih.gov For example, Pseudomonas sp. has been shown to convert benzenesulfonic acid to phenol (B47542), with the hydroxyl group being derived from molecular oxygen. nih.gov

The biodegradability of sulfonated aromatic amines can vary significantly depending on the specific isomer and the microbial communities present. nih.gov A study testing ten different sulfonated aromatic amines found that only 2-aminobenzenesulfonic acid and 4-aminobenzenesulfonic acid were degraded under aerobic conditions by inocula from environments historically polluted with these compounds. nih.gov The degradation was confirmed by high levels of chemical oxygen demand (COD) removal and the recovery of sulfate, indicating complete mineralization of the sulfonate group. nih.gov Many other sulfonated amines, however, proved to be recalcitrant. nih.gov The hydrophilic nature of the sulfonate group can obstruct transport across microbial cell membranes, contributing to their low biodegradability. researchgate.net

Table 2: Aerobic Biodegradability of Selected Sulfonated Aromatic Amines

Compound Biodegradability Inoculum Source
2-Aminobenzenesulfonic acid Degradable Historically polluted sites
4-Aminobenzenesulfonic acid Degradable Historically polluted sites
Other tested isomers Poorly biodegradable Various environmental inocula

Data sourced from a study on ten sulfonated aromatic amines. nih.gov

Conventional biological wastewater treatment plants (WWTPs) often struggle to effectively eliminate many sulfonated aromatic compounds due to their poor biodegradability. scispace.comnih.gov The recalcitrant nature of these chemicals means they can pass through treatment systems and be discharged into receiving waters. nih.gov

The removal efficiency of sulfonated aromatics in WWTPs depends on the specific compound and the type of treatment process employed. For example, studies on linear alkylbenzene sulfonates (LAS) have shown high removal rates of over 99% in activated sludge facilities, whereas trickling filter plants achieved lower removals of around 83%. oup.com The poor biodegradability of many sulfonated aromatic amines, as observed in laboratory studies, suggests that these compounds may not be adequately removed during biological wastewater treatment. nih.gov For some specific sulfonated aromatics, such as 5-amino-2-chlorotoluene-4-sulfonic acid, removal from wastewater has been achieved through adsorption using weakly basic resins, indicating that physical-chemical processes can be an effective alternative or supplement to biological treatment. nih.gov Given its structure, this compound is likely to exhibit persistence in conventional WWTPs, with potential for partial removal through sludge adsorption.

Environmental Monitoring and Trace Analysis in Complex Samples

The detection and quantification of sulfonated aromatic compounds like this compound in environmental samples require sensitive and selective analytical methods. These compounds are often present at low concentrations in complex matrices such as river water, wastewater, and soil.

A common approach for the analysis of aromatic sulfonates in water samples involves a pre-concentration step using solid-phase extraction (SPE) followed by instrumental analysis. nih.gov One effective method combines SPE with capillary electrophoresis (CE). nih.gov In this method, a water sample is passed through an adsorbent material (e.g., styrene-divinylbenzene), which retains the aromatic sulfonates. The compounds are then eluted with a solvent and analyzed by CE with ultraviolet (UV) or fluorescence detection. nih.gov This combined SPE-CE technique can achieve detection limits in the low microgram-per-liter (µg/L) range for a variety of aromatic sulfonates in tap and river water. nih.gov Other analytical techniques employed for similar compounds include derivatization followed by gas chromatography-mass spectrometry (GC-MS). oup.com

Table 3: Analytical Methods for Trace Analysis of Aromatic Sulfonates

Technique Sample Pre-treatment Detection Method Typical Detection Limit
Capillary Electrophoresis (CE) Solid-Phase Extraction (SPE) UV, Fluorescence ~0.1 µg/L
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Mass Spectrometry Low µg/L

Data compiled from studies on environmental analysis of sulfonated aromatics. oup.comnih.gov

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

Research into 5-Amino-2-phenoxybenzenesulphonic acid has primarily focused on its role as an intermediate in the synthesis of dyes and pigments. However, a comprehensive understanding of its full potential remains largely unexplored, presenting several research gaps and opportunities. A significant gap exists in the detailed characterization of its physicochemical properties and toxicological profile. While its basic properties are known, in-depth studies on its solubility in various solvents, thermal stability, and reactivity with different chemical species are lacking. Such data is crucial for optimizing its use in industrial processes and for assessing its environmental and health impacts.

Furthermore, the exploration of novel applications for this compound beyond the dye industry represents a major opportunity. Its unique structure, featuring an amino group, a phenoxy group, and a sulphonic acid group on a benzene (B151609) ring, suggests potential for use in areas such as specialty polymers, corrosion inhibitors, and as a building block for pharmaceuticals. Research into its coordination chemistry with various metal ions could also unveil applications in catalysis or materials science. Another underexplored area is its potential biological activity. Systematic screening of this compound and its derivatives for antimicrobial, antifungal, or other pharmacological activities could open up new avenues for its application in the life sciences.

Research AreaCurrent GapsOpportunities for Future Research
Physicochemical Properties Limited data on solubility, thermal stability, and reactivity.Comprehensive characterization to optimize industrial processes and for safety assessment.
Toxicology and Environmental Fate Incomplete toxicological profile and limited understanding of its environmental degradation pathways.Detailed toxicological studies and investigation of its biodegradability and potential for bioaccumulation.
Novel Applications Primarily used in the dye industry.Exploration of its potential in specialty polymers, corrosion inhibitors, pharmaceuticals, and catalysis.
Biological Activity Largely unexplored.Systematic screening for antimicrobial, antifungal, and other pharmacological activities.

Emerging Synthetic Strategies for Complex Aryl Amino Sulfonic Acids

The synthesis of complex aryl amino sulfonic acids, including this compound, has traditionally relied on multi-step processes that can be inefficient and generate significant waste. However, recent advancements in synthetic organic chemistry are paving the way for more efficient and sustainable methods. One promising area is the development of novel catalytic systems, particularly those based on transition metals, to facilitate the direct amination and sulfonation of aromatic compounds. researchgate.net These methods could potentially reduce the number of synthetic steps, improve yields, and minimize the use of harsh reagents.

Another emerging strategy involves the use of flow chemistry. This technology allows for reactions to be carried out in a continuous manner, offering better control over reaction parameters such as temperature and pressure. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. Furthermore, there is growing interest in biocatalysis, which utilizes enzymes to carry out chemical transformations. The use of enzymes could offer a highly selective and environmentally friendly route to the synthesis of complex aryl amino sulfonic acids. Research is also being directed towards the use of amino acids as starting materials for sulfonamide synthesis, which can offer advantages in terms of biological relevance and stereochemistry. nih.gov The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, is another area of active research that promises to make the synthesis of these compounds more efficient. acs.org

Advanced Applications in Functional Materials

The unique molecular structure of this compound makes it an attractive candidate for the development of advanced functional materials. The presence of both a hydrophilic sulphonic acid group and a more hydrophobic phenoxy group gives the molecule amphiphilic character, suggesting potential applications as a surfactant or a component in self-assembling systems. The amino group provides a site for further chemical modification, allowing for the incorporation of this molecule into larger polymer structures.

For instance, sulfonated aromatic polymers are known for their use as proton exchange membranes in fuel cells. The incorporation of this compound into such polymers could potentially enhance their properties, such as proton conductivity and thermal stability. The aromatic rings in the molecule also suggest potential for applications in optoelectronics. By modifying the structure to include chromophores, it may be possible to develop new materials for use in organic light-emitting diodes (OLEDs) or organic solar cells. Furthermore, the ability of the sulphonic acid group to interact with metal ions could be exploited in the design of novel sensors or adsorbents for heavy metal removal. Lignin, a complex aromatic polymer, is being explored for its adsorption capabilities. mdpi.com

Prospects for Enhanced Environmental Remediation and Monitoring

Aromatic sulfonic acids are a class of compounds that can be found in industrial wastewater, and their removal is an important environmental concern. researchgate.net Research into the environmental fate of this compound is crucial for developing effective remediation strategies. Advanced oxidation processes (AOPs), which involve the generation of highly reactive species such as hydroxyl radicals, are a promising technology for the degradation of persistent organic pollutants. wikipedia.orgfrontiersin.org Studies on the application of AOPs, such as photocatalysis, to the degradation of this compound could lead to the development of efficient wastewater treatment methods. unito.itelsevierpure.commdpi.comresearchgate.net The degradation of sulfonamides through photocatalysis has been shown to be a pseudo-first-order reaction. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-phenoxybenzenesulphonic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonation and amination steps. Key parameters include:

  • Temperature control : Maintain 60–80°C during sulfonation to avoid side reactions like over-sulfonation .
  • Catalyst selection : Use sulfuric acid or chlorosulfonic acid for efficient sulfonic group introduction .
  • Purification : Recrystallization in ethanol-water mixtures (1:3 v/v) removes unreacted precursors. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. How can researchers structurally characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR : The aromatic protons appear as doublets (δ 7.2–7.8 ppm) in ¹H NMR, while sulfonic and amino groups show broad peaks at δ 3.1–3.5 ppm . ¹³C NMR confirms the phenoxy linkage (C-O at ~150 ppm) .
  • Mass spectrometry : ESI-MS in negative mode detects the molecular ion [M–H]⁻ at m/z 280.03 (theoretical: 280.04) .
  • FT-IR : Peaks at 1180 cm⁻¹ (S=O stretch) and 3450 cm⁻¹ (N-H stretch) validate functional groups .

Q. What solubility challenges exist for this compound, and how can they be addressed?

Methodological Answer: The free acid form has limited aqueous solubility (<1 mg/mL at pH 7). Strategies include:

  • Salt formation : Hydrochloride salts (e.g., 5-Amino-2-fluoro-4-methylsulfanylbenzoic acid hydrochloride) improve solubility (>50 mg/mL) .
  • pH adjustment : Solubility increases at pH >9 due to deprotonation of the sulfonic acid group .

Advanced Research Questions

Q. How can conflicting data on sulfonation regioselectivity be resolved during synthesis?

Methodological Answer: Contradictions in sulfonation sites (e.g., para vs. ortho substitution) arise from competing reaction pathways. Resolution strategies:

  • Isotopic labeling : Use ³⁵S-labeled reagents to track sulfonic group positioning via autoradiography .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict activation energies for intermediate steps, identifying dominant pathways .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm regiochemistry .

Q. What experimental designs are optimal for studying the compound’s bioactivity in enzymatic assays?

Methodological Answer:

  • Enzyme inhibition assays : Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) to determine IC₅₀ values. For example, test inhibition of tyrosinase activity via UV-Vis monitoring of L-DOPA oxidation (λ = 475 nm) .
  • Docking studies : AutoDock Vina simulates binding interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory studies). Validate with mutagenesis (e.g., Ala-scanning of key residues) .

Q. How can researchers address discrepancies in reported melting points (e.g., 208°C vs. 231–235°C)?

Methodological Answer: Variations arise from impurities or polymorphic forms. Mitigation steps:

  • Thermogravimetric analysis (TGA) : Confirm decomposition profiles match theoretical predictions (±2°C) .
  • DSC : Identify polymorph transitions (e.g., Form I vs. Form II) with heating rates of 10°C/min .
  • Column chromatography : Use silica gel (hexane/ethyl acetate, 4:1) to isolate pure polymorphs .

Q. What advanced techniques are used to study electronic properties for materials science applications?

Methodological Answer:

  • Cyclic voltammetry : Measure redox potentials in DMF/TBAP (0.1 M) at 100 mV/s. The compound shows reversible oxidation at +1.2 V (vs. Ag/AgCl) due to the amino group .
  • UV-Vis spectroscopy : π→π* transitions at 260–290 nm (ε = 4500 M⁻¹cm⁻¹) indicate conjugation between aromatic rings and sulfonic groups .

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